Convergent total synthesis of corallocin A†
Organic & Biomolecular Chemistry Pub Date: 2021-05-21 DOI: 10.1039/D1OB00451D
Abstract
The first total synthesis of corallocin A is described herein. The Suzuki coupling reaction as a key step proceeded with high stereoselectivity and in good yield. Robust transformations, including Vilsmeier–Haack formylation and Wittig reaction, allowed for effective access to corallocin A.
Recommended Literature
- [1] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [2] Contents list
- [3] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [4] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [5] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [6] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [7] Two-photon degradable supramolecular assemblies of linear-dendritic copolymers†
- [8] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [9] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [10] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 10277-44-8
-
CAS no.: 19542-54-2
-
CAS no.: 157730-74-0
-
CAS no.: 182823-26-3